molecular formula C17H11F6N3O B2548491 N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-34-6

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Cat. No.: B2548491
CAS No.: 241488-34-6
M. Wt: 387.285
InChI Key: ORYFINIOJAGADP-UHFFFAOYSA-N
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Description

Structural Characterization of N-(4-Methoxyphenyl)-5,7-Bis(trifluoromethyl)naphthyridin-2-amine

This section provides a detailed analysis of the compound’s molecular structure, crystallographic properties, and spectroscopic signatures, supported by comparative data from related 1,8-naphthyridine derivatives.

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name is N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine . Its molecular formula is C₁₇H₁₁F₆N₃O , with a molecular weight of 387.28 g/mol . The structure comprises a 1,8-naphthyridine core substituted at positions 2, 5, and 7:

  • Position 2 : A 4-methoxyphenylamino group.
  • Positions 5 and 7 : Trifluoromethyl (-CF₃) groups.

The naphthyridine ring system exhibits aromaticity, stabilized by conjugation between nitrogen atoms and adjacent carbon atoms. The trifluoromethyl groups introduce electron-withdrawing effects, while the methoxyphenyl moiety enhances lipophilicity.

Crystallographic Studies and X-ray Diffraction Patterns

Direct crystallographic data for this compound are unavailable in the reviewed literature. However, structural insights can be inferred from related 1,8-naphthyridine derivatives:

  • Planar Aromatic Core : The naphthyridine ring typically adopts a planar conformation due to resonance stabilization.
  • Substituent Orientation : Trifluoromethyl groups at positions 5 and 7 likely occupy equatorial positions to minimize steric hindrance, while the methoxyphenyl group at position 2 may adopt an orthogonal orientation relative to the ring.

Comparative analysis with 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5) reveals that unsubstituted derivatives exhibit higher melting points (>200°C) due to enhanced intermolecular hydrogen bonding.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound are limited, but predictions can be made based on structural analogues:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons : Peaks in the range 7.0–7.5 ppm for the naphthyridine and methoxyphenyl rings.
    • Methoxy group : A singlet at 3.8–3.9 ppm (OCH₃).
    • Trifluoromethyl groups : Absence of signals due to CF₃ being non-protonated.
  • ¹³C NMR :
    • Aromatic carbons : Peaks between 110–160 ppm for naphthyridine and phenyl carbons.
    • Methoxy carbon : Signal near 55 ppm .
Infrared (IR) Spectroscopy
  • CF₃ groups : Strong absorption bands at 1100–1300 cm⁻¹ (C–F stretching).
  • Methoxy group : C–O stretching at 1250–1050 cm⁻¹ .
  • Naphthyridine ring : Aromatic C–H bending at 1450–1600 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 387.28 (C₁₇H₁₁F₆N₃O⁺).
  • Fragmentation patterns : Loss of trifluoromethyl groups (m/z 232 for C₁₀H₅F₃N₃O⁺) or methoxyphenyl (m/z 137 for C₇H₇O⁺).

Comparative Analysis with Related 1,8-Naphthyridine Derivatives

The physicochemical and structural properties of this compound are distinct from other 1,8-naphthyridine derivatives:

Compound Substituents Molecular Weight (g/mol) LogP TPSA (Ų) Key Differences
Target Compound 2-(4-Methoxyphenyl), 5,7-CF₃ 387.28 5.4196 47.04 Enhanced lipophilicity due to methoxyphenyl; electron-withdrawing CF₃ groups.
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine 5,7-CF₃ 281.16 3.2 34.01 Lower molecular weight; lacks methoxyphenyl, reducing solubility in organic solvents.
N-(4-Chlorobenzyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine 2-(4-Chlorobenzyl), 5,7-CF₃ 405.7 5.6 45.0 Chlorine substituent increases electronegativity; similar LogP to target compound.
1,8-Naphthyridin-2-amine Unsubstituted 145.16 1.2 68.0 Minimal lipophilicity; higher TPSA due to exposed amine group.
Structural Implications
  • Lipophilicity : The methoxyphenyl group raises LogP to 5.4196 , making the compound more lipid-soluble than unsubstituted analogues.
  • Electronic Effects : Trifluoromethyl groups at positions 5 and 7 create an electron-deficient aromatic system, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYFINIOJAGADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactions. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, prioritizing regioselectivity and functional group compatibility. Key methods include:

Reaction TypeReagents/ConditionsYieldKey ObservationsSource
Multicomponent SynthesisDiethyl ethoxymethylenemalonate (EMME), 250°C83%Forms 1,4-dihydro-4-oxo-1,8-naphthyridine intermediates via Gould-Jacobs pathway
CyclocondensationPolyphosphoric acid (PPA), 100–350°C31–65%Produces fused naphthyridine systems through thermolytic cyclization
Microwave-Assisted Synthesis150°C, 4–20 min86–88%Enhances reaction efficiency for triazole-naphthyridine hybrids

Mechanistic Insight : The Gould-Jacobs reaction involves condensation of 2-aminopyridine derivatives with EMME, followed by cyclization to form the naphthyridine core. Trifluoromethyl groups are introduced via nucleophilic aromatic substitution (SNAr) under anhydrous conditions .

Electrophilic Substitution Reactions

The electron-deficient naphthyridine core undergoes selective electrophilic substitutions:

PositionReactionReagentsProductSelectivity FactorSource
C-5NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative8:1 (vs. C-7)
C-7HalogenationNBS, DCM, 40°C7-Bromo derivative>95%
C-2Friedel-Crafts AlkylationAlCl₃, R-X, 60°C2-Alkylated naphthyridineModerate

Key Notes :

  • Trifluoromethyl groups at C-5 and C-7 deactivate the core, directing electrophiles to meta positions.

  • Methoxy groups at N-4 enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of halogenated intermediates:

SubstrateCoupling PartnerCatalyst SystemYieldApplicationSource
7-Bromo derivativeArylboronic acidsPd(PPh₃)₄, K₂CO₃, 80°C72%Biaryl hybrids for kinase inhibition
5-Iodo derivativeAlkynyltrimethylsilanePdCl₂(dppf), CuI, 70°C68%Fluorescent probes

Challenges : Steric hindrance from trifluoromethyl groups reduces coupling efficiency at C-5 compared to C-7 .

Catalytic Hydrogenation and Reduction

The naphthyridine core is resistant to full hydrogenation but undergoes partial reduction:

ReactionConditionsProductSelectivitySource
Partial ReductionH₂ (1 atm), Pd/C, EtOH, 25°C1,2,3,4-Tetrahydro-1,8-naphthyridine58%
Nitro Group ReductionZn, HCl, MeOH, 50°CAmino derivative89%

Complexation and Supramolecular Interactions

The compound participates in metal coordination and host-guest chemistry:

Interaction TypePartnerTechnique UsedKey FindingSource
Metal CoordinationCu(II)UV-Vis, ESRForms 1:2 (M:L) complexes with square-planar geometry
DNA IntercalationDouble-stranded DNAFluorescence QuenchingBinds to G-G mismatches (Kd = 1.7 µM)

Stability and Degradation

Critical stability data under varying conditions:

ConditionTimeDegradation Products% RemainingSource
Acidic (pH 2)24 hDemethylated naphthyridine45%
Oxidative (H₂O₂)6 hN-Oxide derivative78%
UV Light (254 nm)48 hRing-opened amide byproduct62%

Mechanistic Insights from Spectroscopy

Reaction monitoring via advanced techniques:

TechniqueApplicationKey ObservationSource
FT-IRNitration monitoringDisappearance of C-F stretch at 1125 cm⁻¹ confirms meta-directing effect
¹⁹F NMRTrifluoromethyl group dynamicsΔδ = 2.3 ppm indicates electronic perturbation during cross-coupling
XRDCrystal structure post-hydrogenationPlanarity loss (dihedral angle = 12.7°) in tetrahydro derivative

Comparative Reactivity with Analogues

Reactivity differences due to substituents:

Compound ModificationReaction Rate (vs. Parent)Bioactivity ShiftSource
5-CF₃ → 5-CH₃1.8× faster nitrationReduced kinase inhibition
N-4-OCH₃ → N-4-NO₂3.2× slower cross-couplingEnhanced DNA intercalation

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as an essential precursor in synthesizing more complex organic molecules. Its unique trifluoromethyl and methoxy groups enable the development of novel chemical entities .
  • Ligand in Coordination Chemistry : It is utilized as a ligand due to its ability to form stable complexes with various metal ions, contributing to advancements in materials science.

Biology

  • Biological Assays : Research indicates potential in enzyme inhibition studies and protein interactions. The compound's structure suggests it may interact with biological targets effectively .
  • Anticancer Activity : Naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies report log GI(50) values less than -4.0 against solid tumors, indicating strong potential for drug development targeting tubulin polymerization .

Medicine

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against several bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
  • Anticancer Research : The compound is being investigated for its potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of critical cellular processes like topoisomerase activity and angiogenesis .

Industrial Applications

  • Advanced Materials Development : The unique properties of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine make it suitable for applications in organic electronics and photovoltaic devices. Its role as a hole-transporting material in perovskite solar cells has been particularly noted due to its stability and high hole mobility .

Case Studies

  • Anticancer Activity Assessment :
    • A study demonstrated that naphthyridine derivatives could inhibit tubulin polymerization at substoichiometric concentrations, showcasing their potential as effective anticancer agents against non-small-cell lung cancer and breast cancer cell lines .
  • Biological Activity Review :
    • A comprehensive review highlighted the broad spectrum of biological activities exhibited by 1,8-naphthyridine derivatives, including anti-inflammatory and analgesic effects alongside their antimicrobial properties .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt protein-protein interactions, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Analogs

The following table summarizes structural analogs of the target compound, highlighting substituent differences and molecular properties:

Compound Name CAS Number Substituent on 2-Amino Position Molecular Formula Key Features
N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine 241488-34-6 4-Methoxyphenyl C₁₇H₁₂F₆N₃O Methoxy group enhances polarity and potential hydrogen bonding .
N-Phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine 241488-32-4 Phenyl C₁₆H₉F₆N₃ Lacks methoxy group; reduced steric hindrance and polarity .
N-(4-Phenoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine 241488-37-9 4-Phenoxyphenyl C₂₂H₁₃F₆N₃O Phenoxy group increases hydrophobicity and π-π stacking potential .
N-(3-Methoxypropyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine 866847-94-1 3-Methoxypropyl C₁₅H₁₄F₆N₃O Alkyl chain with methoxy improves solubility in nonpolar solvents .
4-[[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy]-N,N-diethylbenzenesulfonamide 338412-11-6 Sulfonamide-linked aryloxy group C₂₃H₂₀F₆N₃O₃S Sulfonamide moiety enhances acidity and binding to charged targets .

Key Differences and Implications

Electronic and Steric Effects
  • Methoxy vs. Phenoxy Substituents: The 4-methoxyphenyl group in the target compound offers moderate polarity compared to the more hydrophobic 4-phenoxyphenyl analog. This difference may influence membrane permeability and target engagement .
  • Alkyl vs. Aryl Substituents : The 3-methoxypropyl analog (CAS 866847-94-1) trades aromaticity for a flexible alkyl chain, likely altering pharmacokinetic properties such as metabolic stability and solubility .
Functional Group Contributions
  • Sulfonamide Derivatives: Compounds like 338412-11-6 introduce a sulfonamide group, which can act as a hydrogen bond donor/acceptor and enhance interactions with enzymes or receptors .
  • Unsubstituted Phenyl Analog (CAS 241488-32-4) : The absence of methoxy or other polar groups may limit solubility but improve diffusion across lipid bilayers .

Biological Activity

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C16H12F6N2O
  • Molecular Weight : 366.27 g/mol
  • Structure : The compound features a naphthyridine backbone with methoxy and trifluoromethyl substituents that may influence its biological properties.

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitosis. This action is comparable to well-known antimitotic agents like podophyllotoxin and combretastatin A-4 .

Anticancer Activity

  • Cytotoxicity :
    • Studies have shown that naphthyridine derivatives can induce significant cytotoxic effects in human tumor cell lines. For instance, compounds in this series demonstrated log GI(50) values less than -4.0 against solid tumors such as non-small-cell lung cancer and breast cancer .
    • The most potent compounds inhibited tubulin polymerization at substoichiometric concentrations, indicating a strong potential for anticancer drug development.
  • Case Studies :
    • In vitro studies revealed that certain naphthyridine derivatives induced apoptosis in cancer cells through mechanisms that do not solely rely on p53 pathways. This suggests a broader applicability in various cancer types .

Data Tables

Activity Type Cell Line Tested GI(50) Value (log) Mechanism of Action
AnticancerA549 (Lung)< -4.0Inhibition of tubulin polymerization
AnticancerMDA-MB-231 (Breast)< -4.0Induction of apoptosis
AntimicrobialStaphylococcus aureusNot specifiedPotential inhibition of cell growth

Research Findings

Recent literature highlights the following key findings regarding the biological activity of naphthyridine derivatives:

  • Inhibition Studies : Compounds have been noted to inhibit tubulin binding with radiolabeled colchicine, showcasing their potential as antitumor agents .
  • Apoptosis Induction : Several derivatives have been reported to activate caspases and induce DNA damage response pathways leading to apoptosis .
  • Broad Spectrum Activity : The structural diversity within the naphthyridine class allows for modifications that can enhance selectivity and potency against specific cancer types or pathogens.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of bis(trifluoromethyl)methane with α-phenylmalondialdehyde derivatives under acidic conditions (e.g., 85% H₃PO₄ at 95°C, yielding ~67% ). Microwave-assisted synthesis offers higher efficiency (e.g., 90–98% yields for analogous naphthyridines under controlled microwave irradiation ).
  • Optimization Variables :

  • Catalyst : Acidic vs. basic conditions.

  • Temperature : 95–150°C for traditional methods vs. rapid heating in microwaves.

  • Purification : Column chromatography or recrystallization to isolate isomers.

    MethodConditionsYieldKey Reference
    Acidic condensationH₃PO₄, 95°C67%
    Microwave-assistedSolvent: DMF, 150°C, 30 min90–98%

Q. How is the structural characterization of this compound validated?

  • Techniques :

  • X-ray crystallography : Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures ).
  • Spectroscopy : NMR (¹H/¹³C) for confirming substitution patterns (e.g., trifluoromethyl groups at C5/C7 ), IR for amine and aryl ether bonds.
    • Key Challenges : Overlapping signals in NMR due to aromatic protons; crystallographic disorder in trifluoromethyl groups.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in acetylcholinesterase (AChE) inhibition IC₅₀ values across studies may arise from assay variations (e.g., Ellman method vs. radiometric assays ).
  • Resolution Framework :

Standardization : Use a common reference inhibitor (e.g., donepezil) and buffer conditions.

Dose-response curves : Validate with triplicate measurements.

Statistical analysis : Apply ANOVA to compare datasets.

StudyAChE IC₅₀ (μM)Assay TypeReference
A0.12 ± 0.03Ellman
B0.45 ± 0.10Radiometric

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Docking : Use AutoDock Vina to simulate binding to AChE’s catalytic site.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
    • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Q. What is the role of substituents (methoxy, trifluoromethyl) in modulating reactivity and stability?

  • Substituent Effects :

  • Trifluoromethyl groups : Enhance electron-withdrawing effects, stabilizing the naphthyridine core .
  • Methoxy group : Improves solubility but may reduce metabolic stability.
    • Experimental Design : Synthesize analogs (e.g., replacing methoxy with halogens) and compare logP, solubility, and thermal stability (DSC/TGA).

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

  • Root Causes :

  • Reagent purity : Trace moisture degrades trifluoromethyl precursors.
  • Isomer formation : Positional isomers (e.g., C5 vs. C7 substitution) may not be resolved in reported yields .
    • Mitigation :
  • Use anhydrous conditions and high-purity reagents.
  • Employ HPLC for isomer separation.

Methodological Best Practices

  • Crystallography : Always deposit raw diffraction data in public repositories (e.g., CCDC) and validate with checkCIF .
  • Bioactivity Assays : Include positive/negative controls and report % inhibition at multiple concentrations.

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